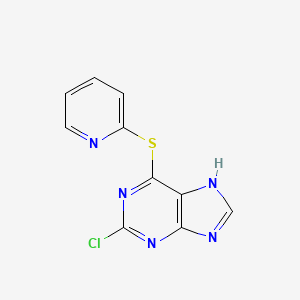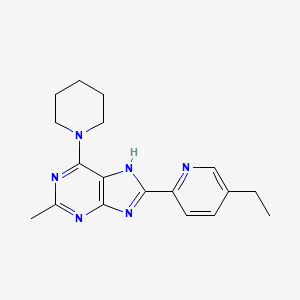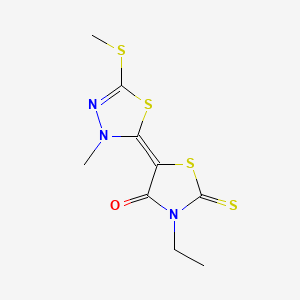
2-(6,6-Difluorocyclohex-1-en-1-yl)furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6,6-Difluorocyclohex-1-en-1-yl)furan is a chemical compound characterized by the presence of a furan ring attached to a difluorocyclohexene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6,6-Difluorocyclohex-1-en-1-yl)furan typically involves the reaction of furan with a difluorocyclohexene derivative. One common method includes the use of cuprous chloride as a catalyst and tert-butyl hydrogen peroxide as an oxidant to prepare the furoic acid intermediate . This intermediate can then be reacted with a difluorocyclohexene derivative under suitable conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve a one-pot synthesis approach, which is efficient and follows the principles of green chemistry. This method utilizes furfural as a starting substrate and involves the addition of reagents such as 7-bromo-1-heptene, TBAB, and potassium carbonate .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(6,6-Difluorocyclohex-1-en-1-yl)furan can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The difluorocyclohexene moiety can be reduced to form cyclohexane derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions.
Major Products:
Oxidation: Furan-2,5-dione derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated furan derivatives.
Applications De Recherche Scientifique
2-(6,6-Difluorocyclohex-1-en-1-yl)furan has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(6,6-Difluorocyclohex-1-en-1-yl)furan involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the difluorocyclohexene moiety can form hydrogen bonds and van der Waals interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Hept-6-en-1-yl furan-2-carboxylate: Similar in having a furan ring but differs in the attached moiety.
Furan-2,5-dione derivatives: Similar in the furan ring structure but differ in the oxidation state and attached groups.
Uniqueness: 2-(6,6-Difluorocyclohex-1-en-1-yl)furan is unique due to the presence of the difluorocyclohexene moiety, which imparts distinct chemical and biological properties compared to other furan derivatives.
Propriétés
Numéro CAS |
596834-70-7 |
|---|---|
Formule moléculaire |
C10H10F2O |
Poids moléculaire |
184.18 g/mol |
Nom IUPAC |
2-(6,6-difluorocyclohexen-1-yl)furan |
InChI |
InChI=1S/C10H10F2O/c11-10(12)6-2-1-4-8(10)9-5-3-7-13-9/h3-5,7H,1-2,6H2 |
Clé InChI |
BEEWCLJTBMAYQN-UHFFFAOYSA-N |
SMILES canonique |
C1CC=C(C(C1)(F)F)C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-({[(3-Chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12913596.png)
![3-((6-Nitrobenzo[d][1,3]dioxol-5-yl)methylene)dihydrofuran-2(3H)-one](/img/structure/B12913604.png)
![(2R,3S,4S,5R)-2-(7-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12913611.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12913616.png)


![4-[(2-Nitrophenoxy)methyl]-1,2-oxazole](/img/structure/B12913633.png)

![(3-Amino-6,7-dihydro[1,2]oxazolo[4,3-c]pyridin-5(4H)-yl)(4-chlorophenyl)methanone](/img/structure/B12913653.png)




